Cas no 212516-34-2 (Verimol A)

Verimol A structure
Verimol A structure
Product Name:Verimol A
CAS No:212516-34-2
Molecular Formula:C18H20O5
Molecular Weight:316.348405838013
CID:6644229
PubChem ID:45360336

Verimol A Properties

Names and Identifiers

    • [1-hydroxy-1-(4-methoxyphenyl)propan-2-yl] 4-methoxybenzoate
    • Verimol A
    • Compound NP-014910
    • 212516-34-2
    • 1-hydroxy-1-(4-methoxyphenyl)propan-2-yl 4-methoxybenzoate
    • CHEBI:175067
    • AKOS040738834
    • InChIKey: MHJLKHNHGMUAPQ-UHFFFAOYSA-N
    • Inchi: 1S/C18H20O5/c1-12(17(19)13-4-8-15(21-2)9-5-13)23-18(20)14-6-10-16(22-3)11-7-14/h4-12,17,19H,1-3H3
    • SMILES: O(C(C1C=CC(=CC=1)OC)=O)C(C)C(C1C=CC(=CC=1)OC)O

Computed Properties

  • Exact Mass: 316.13107373g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 316.13107373g/mol
  • Heavy Atom Count: 23
  • Complexity: 356
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 65Ų

Verimol A Related Literature

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